1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Overview
Description
L-740,093 is a synthetic organic compound known for its role as a cholecystokinin receptor antagonist. It is primarily used in scientific research to study the physiological and pharmacological effects of cholecystokinin receptors, particularly the cholecystokinin-B receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-740,093 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for L-740,093 are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-740,093 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: L-740,093 can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving L-740,093 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of L-740,093 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
L-740,093 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of cholecystokinin receptor antagonists.
Biology: Employed in research to understand the role of cholecystokinin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to cholecystokinin receptor dysfunction, such as anxiety and gastrointestinal disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholecystokinin receptors .
Mechanism of Action
L-740,093 exerts its effects by selectively binding to and antagonizing cholecystokinin-B receptors. This interaction inhibits the physiological actions mediated by these receptors, such as neurotransmission and neuromodulation. The compound’s mechanism of action involves blocking the binding of endogenous ligands to the cholecystokinin-B receptor, thereby preventing receptor activation and downstream signaling pathways .
Comparison with Similar Compounds
L-740,093 is compared with other cholecystokinin receptor antagonists, such as:
YM022: Another cholecystokinin-B receptor antagonist with similar binding affinity and selectivity.
YF476: Known for its high potency and selectivity towards cholecystokinin-B receptors.
AG041R: Exhibits moderate binding affinity and selectivity for cholecystokinin-B receptors .
L-740,093 is unique due to its specific chemical structure, which confers high binding affinity and selectivity for cholecystokinin-B receptors. This makes it a valuable tool in scientific research and drug development .
Properties
CAS No. |
154967-59-6 |
---|---|
Molecular Formula |
C26H31N5O2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H31N5O2/c1-17-6-5-7-20(14-17)27-26(33)29-23-25(32)30(2)22-9-4-3-8-21(22)24(28-23)31-15-18-10-11-19(16-31)13-12-18/h3-9,14,18-19,23H,10-13,15-16H2,1-2H3,(H2,27,29,33)/t18?,19?,23-/m0/s1 |
InChI Key |
QYERABWMFRRINX-XWEVFREBSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 740,093 L 740093 L-740,093 L-740093 N-(5-(3-azabicyclo(3.2.2)nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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